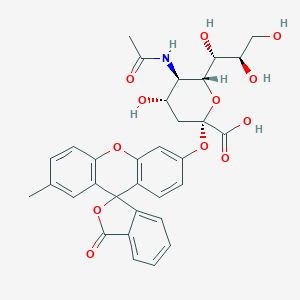
Maggnx
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maggnx is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Maggnx is a synthesis product of magnesium oxide and graphene oxide, which has been shown to possess remarkable properties such as high surface area, good electrical conductivity, and high thermal stability. In
作用機序
The mechanism of action of Maggnx is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. Maggnx has been shown to interact with biological systems, including bacterial cells and plant roots, leading to alterations in their metabolic processes. In addition, Maggnx has been shown to adsorb heavy metals and organic pollutants, leading to their removal from the environment.
生化学的および生理学的効果
Maggnx has been shown to have several biochemical and physiological effects in various organisms. In bacteria, Maggnx has been shown to inhibit growth and disrupt cell membrane integrity. In plants, Maggnx has been shown to enhance nutrient uptake and improve photosynthesis. In animals, Maggnx has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Maggnx has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, Maggnx is relatively expensive to produce, and its properties may vary depending on the synthesis method used. In addition, Maggnx may interact with other compounds in the experimental system, leading to potential confounding effects.
将来の方向性
There are several future directions for the research on Maggnx. One potential direction is the development of new drug delivery systems using Maggnx as a carrier. Another direction is the investigation of Maggnx for its potential use in cancer therapy. In addition, the use of Maggnx in environmental applications such as wastewater treatment and heavy metal removal is an area of ongoing research. Finally, the optimization of the synthesis method of Maggnx to improve its properties and reduce its cost is an important direction for future research.
Conclusion:
Maggnx is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Maggnx involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. Maggnx has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The mechanism of action of Maggnx is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. Maggnx has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, Maggnx is relatively expensive to produce, and its properties may vary depending on the synthesis method used. There are several future directions for the research on Maggnx, including the development of new drug delivery systems, investigation for its potential use in cancer therapy, and optimization of the synthesis method to improve its properties and reduce its cost.
合成法
The synthesis of Maggnx involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. The first step involves the preparation of graphene oxide by the oxidation of graphite using strong oxidizing agents such as potassium permanganate or sodium nitrate. The graphene oxide is then mixed with magnesium oxide in a solvent such as water or ethanol, and the resulting mixture is subjected to ultrasonication to ensure uniform dispersion of the two components. The mixture is then heated under controlled conditions to promote the chemical reaction between magnesium oxide and graphene oxide, resulting in the formation of Maggnx.
科学的研究の応用
Maggnx has been extensively studied for its potential applications in various fields of science. In medicine, Maggnx has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Maggnx has also been investigated for its potential use in drug delivery systems due to its high surface area and good biocompatibility. In agriculture, Maggnx has been shown to enhance plant growth and improve soil fertility. In environmental science, Maggnx has been studied for its potential use in wastewater treatment and heavy metal removal.
特性
CAS番号 |
128683-43-2 |
|---|---|
製品名 |
Maggnx |
分子式 |
C32H31NO12 |
分子量 |
621.6 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H31NO12/c1-15-7-10-24-21(11-15)32(19-6-4-3-5-18(19)29(39)45-32)20-9-8-17(12-25(20)42-24)43-31(30(40)41)13-22(36)26(33-16(2)35)28(44-31)27(38)23(37)14-34/h3-12,22-23,26-28,34,36-38H,13-14H2,1-2H3,(H,33,35)(H,40,41)/t22-,23+,26+,27+,28+,31+,32?/m0/s1 |
InChIキー |
OICAWTHTZIDKHH-YHYXIJJBSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
同義語 |
2-methyl-6-(5-acetamido-3,5-dideoxy-alpha-glycero-galacto-nonulopyranosylonic acid)xanthene-9-spiro-1'-isobenzofuran-3'-one MAGGNX |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
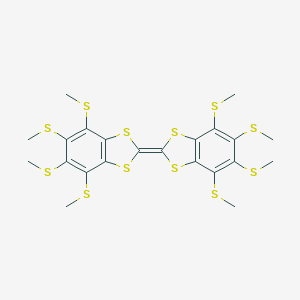
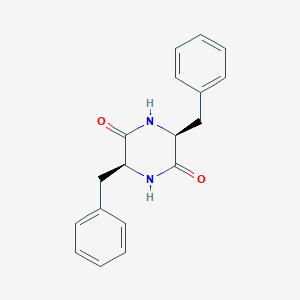
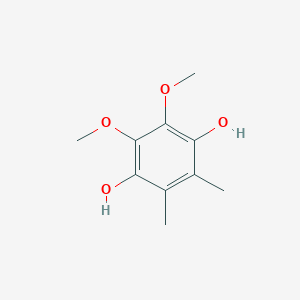
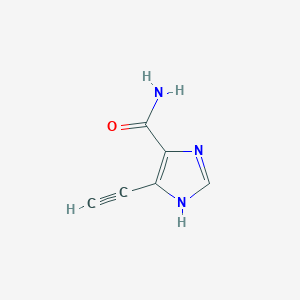
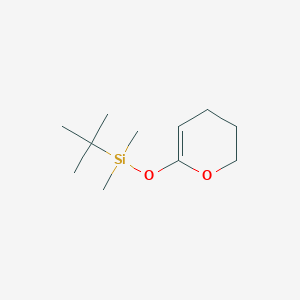
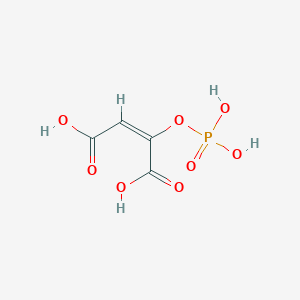
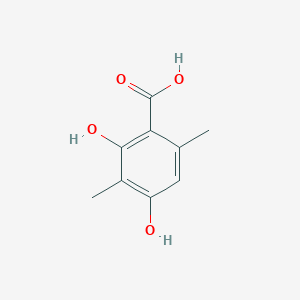
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
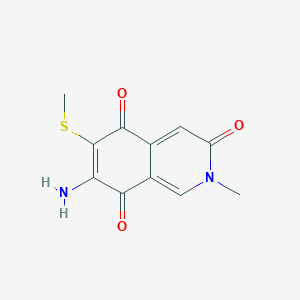
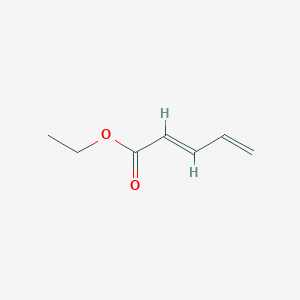

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)